molecular formula C17H25N3O4 B2657667 tert-Butyl 1-(2-nitrobenzyl)piperidin-4-ylcarbamate CAS No. 1197156-35-6

tert-Butyl 1-(2-nitrobenzyl)piperidin-4-ylcarbamate

Cat. No.: B2657667
CAS No.: 1197156-35-6
M. Wt: 335.404
InChI Key: HIXPBNNVJPCMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 1-(2-nitrobenzyl)piperidin-4-ylcarbamate” is a chemical compound with the molecular formula C17H25N3O4 . It is used for research and development .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a nitrobenzyl group and a carbamate group . The carbamate group is attached to a tert-butyl group .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 335.40 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are not available in the sources I found .

Scientific Research Applications

Synthesis and Process Development

The synthesis of compounds similar to tert-Butyl 1-(2-nitrobenzyl)piperidin-4-ylcarbamate has been a focus of several research studies. For instance, the process development and pilot-plant synthesis of a related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, involved a scalable and practical synthesis method. This method was used for manufacturing a lymphocyte function-associated antigen 1 inhibitor, demonstrating its potential in therapeutic applications (Li et al., 2012).

Biological Activity

Research on structurally similar compounds to this compound has shown notable biological activities. For example, (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxy-butyl)-piperazine derivatives demonstrated anti-malarial activity, indicating the potential of such compounds in medicinal chemistry for treating infectious diseases (Cunico et al., 2009).

Chemical Synthesis and Characterization

The convenient synthesis of bifunctional tetraaza macrocycles, including those with 4-nitrobenzyl-substitution, highlights the versatility of such compounds in chemical synthesis. These macrocycles were converted to poly(amino carboxylate) chelating agents, indicating a broad range of potential applications in chemistry and materials science (McMurry et al., 1992).

Application in Photostabilization

Compounds with tert-butyl groups have been studied for their photostabilizing properties. For instance, hindered piperidines and organic sulphides, including those with tert-butyl groups, have shown effectiveness in photostabilization of materials like cis-1,4-polybutadiene, suggesting applications in material science and polymer chemistry (Lucki et al., 1986).

Synthesis of Intermediates for Anticancer Drugs

The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs, underscores the role of tert-butyl derivatives in pharmaceutical synthesis. This compound, synthesized from piperidin-4-ylmethanol, further demonstrates the utility of tert-butyl-substituted compounds in developing novel therapeutics (Zhang et al., 2018).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed cautiously with water . If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell . The compound should be kept away from heat, sparks, open flames, and hot surfaces .

Properties

IUPAC Name

tert-butyl N-[1-[(2-nitrophenyl)methyl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-17(2,3)24-16(21)18-14-8-10-19(11-9-14)12-13-6-4-5-7-15(13)20(22)23/h4-7,14H,8-12H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXPBNNVJPCMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.